5-Chloro-7-methylindolin-2-one
Overview
Description
5-Chloro-7-methylindolin-2-one (CMI) is a chemical compound that belongs to the indolin-2-one family. It has a molecular weight of 181.62 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-7-methylindolin-2-one include a molecular weight of 181.62 . It is recommended to be stored in a dry room at room temperature .Scientific Research Applications
- Researchers have investigated 5-Chloro-7-methylindolin-2-one derivatives for their antiviral potential. For instance:
- The indolin-2-one scaffold has been explored as a basis for designing novel VEGFR-2 inhibitors . These compounds hold promise in cancer therapy .
- The indole scaffold has been linked to various other activities, including antimicrobial , antitubercular , and anticholinesterase effects. While specific data on this compound are limited, it aligns with the broader indole family .
Antiviral Activity
Anticancer Properties
Other Pharmacological Activities
Mechanism of Action
Target of Action
5-Chloro-7-methylindolin-2-one (CMI) is a chemical compound belonging to the indolin-2-one family. It is part of the broader class of indole derivatives, which are known to bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .
Biochemical Pathways
Indole derivatives, including 5-Chloro-7-methylindolin-2-one, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with the tryptophan metabolic pathway.
Pharmacokinetics
62 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
properties
IUPAC Name |
5-chloro-7-methyl-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFWPNJGLJEGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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